molecular formula C22H25N3O4S3 B2525923 5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole CAS No. 690990-19-3

5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Cat. No.: B2525923
CAS No.: 690990-19-3
M. Wt: 491.64
InChI Key: CSHVBIWHZPWGRW-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is a complex organic compound characterized by its unique structure, which includes a benzylpiperazine moiety, a methylsulfonyl group, and a tosylthiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the benzyl group, methylsulfonyl group, and tosylthiazole moiety. Common reagents used in these reactions include benzyl chloride, methylsulfonyl chloride, and tosyl chloride. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors, and the use of continuous flow chemistry can enhance the production process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride or potassium tert-butoxide.

  • Addition: Electrophilic addition reactions can be induced using electrophiles like bromine or iodine.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, substituted derivatives, and addition products, each with distinct structural and functional properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is studied for its potential biological activity. It has been investigated for its antimicrobial properties and its ability to modulate biological pathways.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which 5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

  • 4-Benzylpiperazine

  • Methylsulfonyl chloride

  • Tosyl chloride

  • Thiazole derivatives

Uniqueness: 5-(4-Benzylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S3/c1-17-8-10-19(11-9-17)32(28,29)20-21(30-22(23-20)31(2,26)27)25-14-12-24(13-15-25)16-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHVBIWHZPWGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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